molecular formula C9H7NO3 B046111 2-Methyl-1,3-benzoxazole-6-carboxylic acid CAS No. 13452-14-7

2-Methyl-1,3-benzoxazole-6-carboxylic acid

Cat. No. B046111
Key on ui cas rn: 13452-14-7
M. Wt: 177.16 g/mol
InChI Key: GFYDDTFAVDJJAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07501395B2

Procedure details

To 2-methyl-6-benzoxazole carboxylic acid (1.060 g) in toluene (111 ml) solution, triethylamine (0.867 ml) and N,N-dimethylformamide (22 ml) were added. To this mixture, diphenyl phosphoryl azide (1.65 ml) was added and stirred at 65° C. for an hour. The reaction mixture was cooled to room temperature, added with 4-amino-1,5-naphthyridine (0.878 g), and the resulting mixture was stirred at 65° C. for another 72 hours. The cooled mixture was diluted with ethyl acetate and washed with a saturated aqueous sodium carbonate. The organic layer was dried with magnesium sulfate and the solvent was distilled away to obtain a crude product of 1-(2-methylbenzoxazole-6-yl)-3-[1,5]naphthyridine-4-yl urea for 0.797 g. The crude product was dissolved in ethyl acetate at 60° C., added with 4N-hydrogen chloride-ethyl acetate solution and stirred on ice. The precipitated hydrochloride was filtrated, air-dried at 60° C. to obtain 840 mg of the title compound (CAS No. 249889-64-3). The structure of the obtained title compound and results from NMR measurement were as follows.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
0.867 mL
Type
reactant
Reaction Step One
Quantity
111 mL
Type
solvent
Reaction Step One
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
1.65 mL
Type
reactant
Reaction Step Two
Quantity
0.878 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9](C(O)=O)[CH:8]=[CH:7][C:5]=2[N:6]=1.C([N:16]([CH2:19]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:28])C=CC=CC=1.[NH2:38][C:39]1[C:48]2[C:43](=[CH:44][CH:45]=[CH:46][N:47]=2)[N:42]=[CH:41][CH:40]=1>C1(C)C=CC=CC=1.C(OCC)(=O)C.CN(C)C=O>[CH3:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([NH:16][C:19]([NH:38][C:39]3[C:48]4[C:43](=[CH:44][CH:45]=[CH:46][N:47]=4)[N:42]=[CH:41][CH:40]=3)=[O:28])[CH:8]=[CH:7][C:5]=2[N:6]=1

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
CC=1OC2=C(N1)C=CC(=C2)C(=O)O
Name
Quantity
0.867 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
111 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
22 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
1.65 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
0.878 g
Type
reactant
Smiles
NC1=CC=NC2=CC=CN=C12
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
stirred at 65° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred at 65° C. for another 72 hours
Duration
72 h
WASH
Type
WASH
Details
washed with a saturated aqueous sodium carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled away

Outcomes

Product
Name
Type
product
Smiles
CC=1OC2=C(N1)C=CC(=C2)NC(=O)NC2=CC=NC1=CC=CN=C21

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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